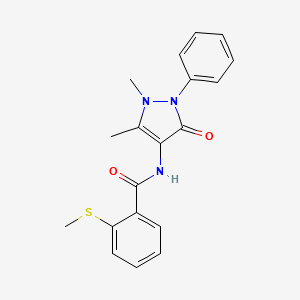![molecular formula C17H18N4O2S2 B5110285 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide, also known as QL-IX-55, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. QL-IX-55 is a thiadiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide is believed to exert its effects through the inhibition of autophagy and the induction of apoptosis in cancer cells. The compound has been shown to activate the JNK pathway, leading to the activation of caspases and subsequent apoptosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has also been shown to inhibit the activity of lysosomal proteases, leading to the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has been shown to induce the accumulation of autophagosomes and the inhibition of autophagy in cancer cells. The compound has also been shown to induce the activation of the JNK pathway and the subsequent activation of caspases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has several advantages for use in lab experiments, including its ability to selectively induce apoptosis in cancer cells and its potential as a fluorescent probe for imaging of lysosomes and mitochondria. The compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
For N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide include the optimization of its synthesis method, the study of its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases, and the development of new fluorescent probes based on its structure. Further studies are also needed to determine the safety and efficacy of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide in vivo and to identify potential drug targets for the compound.
Synthesemethoden
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide can be synthesized using various methods, including the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has shown potential applications in scientific research, including its use as a fluorescent probe for imaging of lysosomes and mitochondria, as well as its use in the study of autophagy and cancer cell death. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has also been studied for its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-3-13(16(22)19-17-21-20-15(25-17)10-23-2)24-14-9-8-11-6-4-5-7-12(11)18-14/h4-9,13H,3,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEKKKFHCVAONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)COC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)